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Einecs 284-200-5 - 84803-72-5

Einecs 284-200-5

Catalog Number: EVT-12837929
CAS Number: 84803-72-5
Molecular Formula: C25H41N3O6
Molecular Weight: 479.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound identified by the European Inventory of Existing Commercial Chemical Substances number 284-200-5 is Vanillin, a well-known flavoring agent and aromatic compound. Vanillin is primarily derived from the vanilla bean but can also be synthesized from various sources, including guaiacol and lignin. The compound is classified under the category of flavoring agents and fragrances, and it is recognized for its sweet, creamy aroma reminiscent of vanilla.

Source

Vanillin can be sourced from natural and synthetic processes. Natural vanillin is extracted from vanilla pods, while synthetic vanillin is produced from guaiacol or lignin, a byproduct of wood processing. The European Chemicals Agency (ECHA) provides comprehensive regulatory information regarding the substance, including its registration under the Registration, Evaluation, Authorisation and Restriction of Chemicals regulation.

Classification

Vanillin is classified as a flavoring agent and is included in various regulatory lists due to its widespread use in food, cosmetics, and pharmaceuticals. It is also recognized for its antioxidant properties and potential health benefits.

Synthesis Analysis

Methods

The synthesis of vanillin can be achieved through several methods:

  1. Natural Extraction: This method involves the extraction of vanillin from vanilla beans through solvent extraction or steam distillation.
  2. Synthetic Production: The most common synthetic routes include:
    • Guaiacol Route: Vanillin can be synthesized from guaiacol through a series of chemical reactions involving methylation and oxidation.
    • Lignin Route: Lignin can be depolymerized to yield vanillin through various catalytic processes.

Technical Details

In the guaiacol synthesis route, guaiacol undergoes methylation using methyl iodide followed by oxidation with potassium permanganate to produce vanillin. The lignin route often employs acid or base catalysis to break down lignin into smaller phenolic compounds that can be further converted into vanillin.

Molecular Structure Analysis

Structure

Vanillin has a molecular formula of C8H8O3C_8H_8O_3 and a molecular weight of approximately 152.15 g/mol. Its structure consists of a benzene ring with an aldehyde group (CHO-CHO) and a hydroxyl group (OH-OH) attached to it.

Data

  • Molecular Formula: C8H8O3C_8H_8O_3
  • Molecular Weight: 152.15 g/mol
  • Structural Formula:
OtextCCCCCtextOH\text{O}\\\\\\\\\\\\text{ }\text{C}-\text{C}-\text{C}-\text{C}-\text{C}\\\\\\text{ }\text{OH}
Chemical Reactions Analysis

Reactions

Vanillin participates in several chemical reactions:

  1. Oxidation: Vanillin can be oxidized to form vanillic acid.
  2. Reduction: Under reducing conditions, vanillin can be converted into alcohol derivatives.
  3. Condensation Reactions: Vanillin can undergo condensation reactions with other aldehydes or ketones to form various aromatic compounds.

Technical Details

The oxidation reaction typically involves reagents such as potassium permanganate or chromic acid, while reduction may utilize sodium borohydride or lithium aluminum hydride as reducing agents.

Mechanism of Action

Process

The mechanism of action for vanillin primarily relates to its role as a flavoring agent and its antioxidant properties. As an antioxidant, vanillin scavenges free radicals, thereby protecting cells from oxidative stress.

Data

Research indicates that vanillin exhibits significant free radical scavenging activity, which may contribute to its potential health benefits in preventing oxidative damage in biological systems.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Melting Point: Approximately 81-83 °C
  • Boiling Point: About 285 °C
  • Solubility: Soluble in alcohol and ether; slightly soluble in water.

Chemical Properties

  • pH: Neutral
  • Stability: Stable under normal conditions but sensitive to light and air.
  • Reactivity: Reacts with strong oxidizing agents.
Applications

Scientific Uses

Vanillin is widely used in various scientific fields due to its flavoring properties and potential health benefits:

  • Food Industry: As a flavor enhancer in food products.
  • Pharmaceuticals: Used in formulations for its antioxidant properties.
  • Cosmetics: Incorporated into fragrances and skin care products for its pleasant aroma.
  • Research: Studied for its potential therapeutic effects against oxidative stress-related diseases.

Properties

CAS Number

84803-72-5

Product Name

Einecs 284-200-5

IUPAC Name

cyclohexanamine;(2S)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)hexanoic acid

Molecular Formula

C25H41N3O6

Molecular Weight

479.6 g/mol

InChI

InChI=1S/C19H28N2O6.C6H13N/c1-19(2,3)27-17(24)20-12-8-7-11-15(16(22)23)21-18(25)26-13-14-9-5-4-6-10-14;7-6-4-2-1-3-5-6/h4-6,9-10,15H,7-8,11-13H2,1-3H3,(H,20,24)(H,21,25)(H,22,23);6H,1-5,7H2/t15-;/m0./s1

InChI Key

PXENBDIRURLRNF-RSAXXLAASA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)N

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)N

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